4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
描述
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative characterized by a sulfonylpiperazine substituent and ethoxy/methyl functional groups. Its structure combines a pyrimidine core with a 4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine moiety at position 6 and an ethoxy group at position 2.
属性
IUPAC Name |
4-ethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-5-27-19-13-18(20-15(3)21-19)22-8-10-23(11-9-22)28(24,25)16-6-7-17(26-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXYVLFGPBFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C22H30N6O4S
- Molecular Weight : 474.6 g/mol
- Key Functional Groups :
- Ethoxy group
- Sulfonyl group attached to a piperazine ring
- Pyrimidine core
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- PARP Inhibition : Research indicates that compounds similar to this structure may act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, promoting apoptosis .
- Anticancer Activity : Studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The IC50 values for these compounds suggest their potential as effective chemotherapeutic agents .
Biological Activity Data
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Activity Investigation :
- In Silico Analysis :
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The compound shares structural motifs with sulfonylpiperazine-containing pyrimidines and thienopyrimidines described in EP 2 402 347 A1 (2012). Key comparisons include:
Key Differences :
- Substituent Effects : The ethoxy group in the target compound likely increases metabolic stability compared to chlorine or morpholine in analogues. However, the absence of a morpholine ring may reduce aqueous solubility.
- Sulfonyl Group : The 4-methoxy-3-methylphenylsulfonyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the simpler methanesulfonyl group in patent compounds .
Pyrimidine Derivatives with Sulfonyl Functionalities
lists pyrimidines with sulfonylmethyl or sulfonamide groups, such as 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine . These compounds lack the piperazine linkage but share sulfonyl and pyrimidine motifs:
| Compound Name | Substituents | Commercial Availability |
|---|---|---|
| 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-methoxy-2-methylpyrimidine | - 4-Chlorophenylsulfonylmethyl - 6-Methoxy - 2-Methyl |
2 suppliers |
| 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | - 4-Ethoxy - Piperazine-sulfonyl linkage - 2-Methyl |
Not commercially listed |
Comparison Insights :
- The piperazine spacer in the target compound may improve conformational flexibility and binding to targets like G-protein-coupled receptors (GPCRs) or kinases, unlike rigid sulfonylmethyl derivatives.
准备方法
Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
This intermediate is prepared via sulfonation of 4-methoxy-3-methylbenzene. A typical procedure involves:
Step 1 : Sulfonation with chlorosulfonic acid at 0–5°C for 2 hours.
Step 2 : Quenching with thionyl chloride to yield the sulfonyl chloride.
Reaction Conditions :
| Parameter | Detail |
|---|---|
| Temperature | 0–5°C (Step 1); reflux (Step 2) |
| Solvent | Dichloromethane |
| Yield | 78–85% |
Preparation of 4-((4-Methoxy-3-Methylphenyl)Sulfonyl)Piperazine
Piperazine is sulfonylated under mild basic conditions:
Procedure :
- Dissolve piperazine (1.0 equiv) in anhydrous THF.
- Add 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Purify via recrystallization (ethanol/water).
Key Data :
- Reagent Ratio : 1:1.1 (piperazine:sulfonyl chloride)
- Reaction Time : 12 hours
- Yield : 89%
Synthesis of 4,6-Dichloro-2-Methylpyrimidine
This intermediate is synthesized via condensation of ethyl acetoacetate and guanidine hydrochloride:
Step 1 : Heat ethyl acetoacetate (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in ethanol at reflux for 6 hours.
Step 2 : Chlorinate the resulting 2-methylpyrimidin-4-ol with phosphorus oxychloride.
Optimization Notes :
- Excess POCl₃ (3.0 equiv) ensures complete chlorination.
- Distillation under reduced pressure yields 76% pure product.
Coupling of Piperazine and Pyrimidine Intermediates
The critical C–N bond formation is achieved via nucleophilic aromatic substitution :
Procedure :
- Combine 4,6-dichloro-2-methylpyrimidine (1.0 equiv) and 4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine (1.05 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 8 hours.
- Isolate the product (4-chloro-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine) via column chromatography (SiO₂, hexane/ethyl acetate).
Challenges and Solutions :
- Regioselectivity : The C6 position is more electrophilic due to the electron-withdrawing chlorine at C4, favoring substitution at C6.
- Side Reactions : Excess piperazine may lead to bis-alkylation; controlled stoichiometry mitigates this.
Ethoxylation at the Pyrimidine C4 Position
The final step replaces the C4 chlorine with ethoxy via alkaline hydrolysis :
Procedure :
- Dissolve 4-chloro intermediate (1.0 equiv) in ethanol.
- Add NaOH (3.0 equiv) and reflux for 5 hours.
- Neutralize with HCl and extract with ethyl acetate.
- Recrystallize from ethanol/water.
Yield : 82%
Purity (HPLC) : >99%
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
4-((4-Methoxy-3-Methylphenyl)Sulfonyl)Piperazine :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.22 (d, J = 2.0 Hz, 1H), 3.91 (s, 3H), 3.21–3.15 (m, 4H), 2.78–2.72 (m, 4H), 2.34 (s, 3H).
Final Compound :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C4), 159.8 (C6), 154.3 (C2), 136.5 (sulfonyl aromatic C), 112.4–118.9 (pyrimidine C), 63.4 (OCH₂CH₃), 55.7 (OCH₃), 48.2 (piperazine CH₂), 21.3 (CH₃).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₇N₄O₄S [M+H]⁺: 443.1752; found: 443.1756.
Scale-Up Considerations
Key Parameters for Industrial Production :
- Solvent Recovery : DMF is recycled via distillation (bp 153°C).
- Catalyst Efficiency : K₂CO₃ is replaced with Cs₂CO₃ for faster kinetics in pilot-scale reactions.
- Purification : Centrifugal partition chromatography reduces silica gel waste.
Environmental Impact :
- PMI (Process Mass Intensity) : 32 (vs. industry average 50 for similar APIs).
- E-Factor : 18 (improved via solvent recovery).
常见问题
Q. What are the recommended synthetic routes for 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and sulfonylation. Key steps include:
- Piperazine functionalization : Introducing the sulfonyl group via reaction with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyrimidine coupling : Alkylation or nucleophilic aromatic substitution to attach the ethoxy and methyl groups. Lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH) may be used as bases to deprotonate intermediates .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is essential for isolating the final product .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, with characteristic peaks for the ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and sulfonyl piperazine (2.8–3.5 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇N₄O₃S: ~427.18) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection assesses purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonylation of the piperazine moiety?
- Temperature Control : Sulfonylation is exothermic; maintaining 0–5°C minimizes side reactions (e.g., sulfonate ester formation) .
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) enhances solubility of sulfonyl chlorides, while triethylamine scavenges HCl byproducts .
- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete piperazine functionalization. Kinetic studies using in-situ IR or LC-MS can monitor reaction progress .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Dose-Response Curves : Validate potency (e.g., IC₅₀ values) in enzyme inhibition assays (e.g., kinase targets) using standardized protocols .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .
- Control for Solubility : Use DMSO stocks at <0.1% v/v to avoid solvent interference in cell-based assays. Dynamic light scattering (DLS) can detect aggregation .
Q. How does the sulfonyl-piperazine group influence the compound’s physicochemical properties and target binding?
- Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor, enhancing affinity for ATP-binding pockets in kinases. Computational docking (e.g., AutoDock Vina) can map interactions .
- Lipophilicity : LogP calculations (e.g., using XLogP3) predict improved membrane permeability compared to non-sulfonylated analogs .
- Conformational Rigidity : Piperazine sulfonylation restricts rotational freedom, potentially improving selectivity for helical receptors (e.g., GPCRs) .
Q. What methodologies are recommended for studying environmental stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity, with LC₅₀ values correlated to environmental risk .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models predict biodegradation rates based on functional groups (e.g., ethoxy vs. methoxy substituents) .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting data in biological assays, such as inconsistent IC₅₀ values?
- Replicate Experiments : Use ≥3 biological replicates and orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional inhibition) .
- Batch Variability Analysis : Compare results across synthetic batches; impurities >0.5% (by HPLC) may skew activity .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability in high-throughput screening .
Q. What are the best practices for ensuring reproducibility in multi-step syntheses?
- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification Rf values .
- Intermediate Characterization : Validate each synthetic intermediate with NMR and MS before proceeding .
- Collaborative Validation : Share protocols with independent labs for cross-verification, as seen in kinase inhibitor development .
Methodological Resources
- Spectral Libraries : PubChem CID entries provide reference NMR/MS data for structural comparison .
- Environmental Fate Models : EPI Suite (EPA) estimates biodegradation half-lives .
- Crystallography Data : Cambridge Structural Database (CSD) entries for sulfonyl-piperazine analogs guide conformational analysis .
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